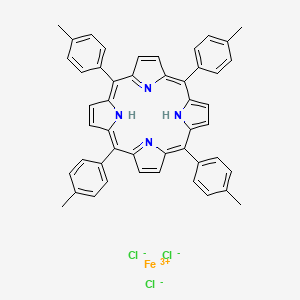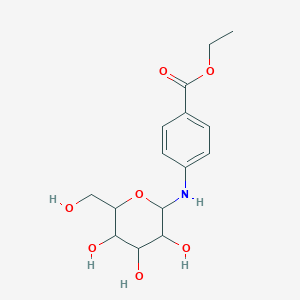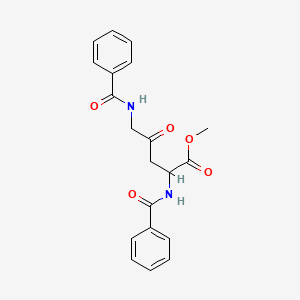
Wilsonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
威尔逊碱是一种天然产物,源自头孢菌素,一种抗生素类。 它以其潜在的抗肿瘤活性而闻名,主要从植物榧树中提取 . 该化合物的分子式为C20H25NO4,分子量为343.42 g/mol .
准备方法
合成路线和反应条件: 威尔逊碱通常是从天然来源中分离出来的,而不是化学合成的。提取过程包括以下几个步骤:
提取: 植物材料用甲醇或乙醇等溶剂进行溶剂提取。
纯化: 然后使用色谱技术(如高效液相色谱 (HPLC))对粗提物进行纯化。
分离: 使用核磁共振 (NMR) 和质谱 (MS) 等光谱方法分离和表征纯化的化合物。
工业生产方法: 威尔逊碱的工业生产没有得到很好的记录,因为它主要通过天然提取获得。 未来,生物技术方法的进步可能会为大规模生产提供可能性。
化学反应分析
反应类型: 威尔逊碱经历各种化学反应,包括:
氧化: 威尔逊碱可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以修饰威尔逊碱中的官能团,可能改变其药理特性。
取代: 取代反应可以将新的官能团引入威尔逊碱分子中,增强其化学多样性。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用卤素和烷基化剂等试剂进行取代反应。
形成的主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧化合物。
科学研究应用
威尔逊碱在科学研究中具有广泛的应用:
化学: 它被用作研究天然产物合成和化学反应的模型化合物。
生物学: 威尔逊碱的生物活性,如抗肿瘤和抗炎作用,使其成为生物学研究中宝贵的化合物。
医学: 正在探索其潜在的抗肿瘤活性,以开发新的癌症治疗方法。
工业: 威尔逊碱独特的化学性质可能在开发新材料和药物中找到应用。
作用机制
威尔逊碱通过各种分子靶点和途径发挥其作用:
抗肿瘤活性: 威尔逊碱通过干扰细胞分裂和诱导细胞凋亡(程序性细胞死亡)来抑制癌细胞的增殖。
分子靶点: 它靶向参与细胞生长和存活的特定蛋白质和酶,如激酶和胱天蛋白酶。
涉及的途径: 威尔逊碱调节丝裂原活化蛋白激酶 (MAPK) 途径和凋亡途径等信号通路,导致肿瘤生长减少。
类似化合物:
表威尔逊碱: 一种具有类似生物活性的密切相关化合物。
福尔图碱: 从榧树中分离出来的另一种生物碱,具有不同的化学性质。
独特性: 威尔逊碱因其特定的分子结构和强大的抗肿瘤活性而独一无二。 它调节多种信号通路和靶向各种分子实体的能力使其区别于其他类似化合物。
相似化合物的比较
EpiWilsonine: A closely related compound with similar biological activities.
Fortuneine: Another alkaloid isolated from Cephalotaxus fortunei with distinct chemical properties.
Uniqueness: this compound is unique due to its specific molecular structure and potent antitumor activity. Its ability to modulate multiple signaling pathways and target various molecular entities sets it apart from other similar compounds.
属性
IUPAC Name |
4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKPCZAYDZJZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)


![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320033.png)
![tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)

![9-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B12320053.png)




![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)
